molecular formula C12H18OS2 B14516545 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde CAS No. 62641-97-8

7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde

Cat. No.: B14516545
CAS No.: 62641-97-8
M. Wt: 242.4 g/mol
InChI Key: OVAIPKDZCBCPSE-UHFFFAOYSA-N
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Description

7,9,9-Trimethyl-1,4-dithiaspiro[45]dec-6-ene-8-carbaldehyde is a chemical compound with the molecular formula C12H18OS2 It is characterized by its unique spiro structure, which includes two sulfur atoms and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the reaction of a suitable dithiol with a ketone or aldehyde precursor under acidic conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The sulfur atoms in the spiro structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carboxylic acid.

    Reduction: Formation of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-methanol.

    Substitution: Formation of various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spiro structure and sulfur atoms may also contribute to its reactivity and ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one: Similar spiro structure but contains oxygen atoms instead of sulfur.

    7,9,9-Trimethyl-1,4-thiaspiro[4.5]dec-6-ene-8-carbaldehyde: Contains only one sulfur atom in the spiro structure.

Uniqueness

7,9,9-Trimethyl-1,4-dithiaspiro[45]dec-6-ene-8-carbaldehyde is unique due to its dual sulfur atoms in the spiro structure, which can impart distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

62641-97-8

Molecular Formula

C12H18OS2

Molecular Weight

242.4 g/mol

IUPAC Name

7,9,9-trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde

InChI

InChI=1S/C12H18OS2/c1-9-6-12(14-4-5-15-12)8-11(2,3)10(9)7-13/h6-7,10H,4-5,8H2,1-3H3

InChI Key

OVAIPKDZCBCPSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2(CC(C1C=O)(C)C)SCCS2

Origin of Product

United States

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